
1-叔丁基4-乙基4-(碘甲基)哌啶-1,4-二羧酸酯
概述
描述
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate is an organic compound with the molecular formula C14H24INO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is notable for its iodomethyl group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research .
科学研究应用
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate has several applications in scientific research:
作用机制
As for its physical properties, it has a molecular weight of 397.25 , a density of 1.046 g/mL at 25 °C , and a boiling point of 120-135 °C/0.5 mmHg . These properties can influence its behavior in different environments and might affect its stability, solubility, and how it is handled in a laboratory or industrial setting.
生化分析
Biochemical Properties
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions .
Cellular Effects
The effects of 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation state of proteins involved in signaling cascades, leading to changes in cellular responses . Additionally, it can impact gene expression by modulating transcription factors or epigenetic markers .
Molecular Mechanism
At the molecular level, 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects may occur, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound may also influence the activity of key metabolic enzymes, thereby modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
The synthesis of 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate typically involves the following steps:
化学反应分析
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
相似化合物的比较
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate can be compared with similar compounds such as:
Ethyl N-Boc-piperidine-4-carboxylate: This compound has similar structural features but lacks the iodomethyl group, making it less reactive in certain substitution reactions.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound contains an aminomethyl group instead of an iodomethyl group, leading to different reactivity and applications.
属性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDQBQVWKAEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465282 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213013-98-0 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
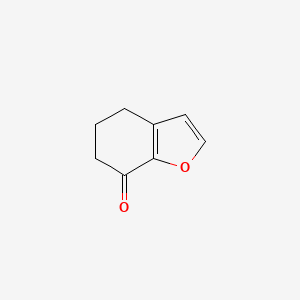


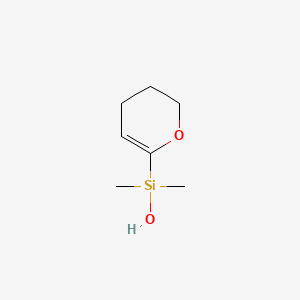
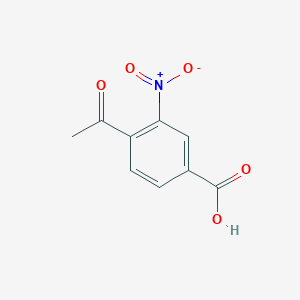
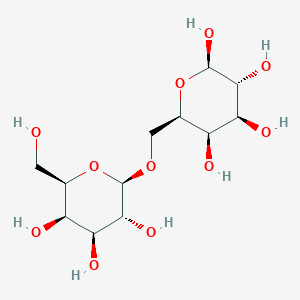
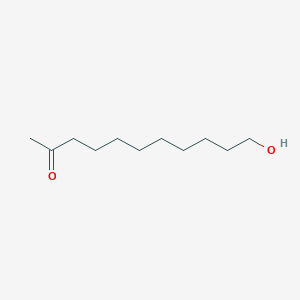


![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID](/img/structure/B1339008.png)
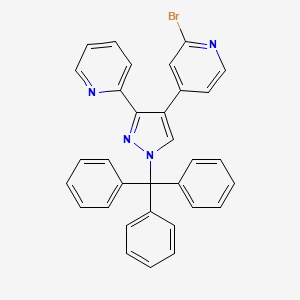
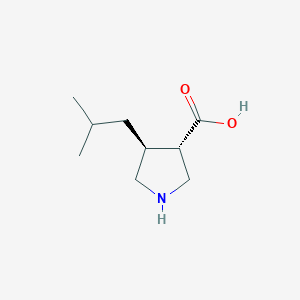
![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)

